molecular formula C12H21N3O3S B2855843 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide CAS No. 1706270-68-9

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide

Número de catálogo B2855843
Número CAS: 1706270-68-9
Peso molecular: 287.38
Clave InChI: KKRKYXXBVTXGNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as TAK-915, is a novel small molecule drug candidate that has gained significant attention in recent years for its potential therapeutic applications. TAK-915 is a selective positive allosteric modulator of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system.

Mecanismo De Acción

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a positive allosteric modulator of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system. GABAA receptors are involved in the regulation of neuronal excitability and play a critical role in the modulation of anxiety, cognition, and memory. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide binds to a specific site on the GABAA receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a reduction in neuronal excitability and an increase in the overall inhibitory tone in the brain.
Biochemical and Physiological Effects:
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and anxiety, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has also been shown to have anticonvulsant properties in animal models of epilepsy. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has also been shown to increase slow-wave sleep in animal models, which is a critical component of the restorative function of sleep. These findings suggest that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide may have potential as a treatment for a range of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the key advantages of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide is its selectivity for the GABAA receptor. This selectivity reduces the risk of off-target effects and improves the safety profile of the drug. However, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has a relatively short half-life, which can limit its effectiveness as a therapeutic agent. Additionally, the synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide can be challenging and time-consuming, which can limit its availability for research purposes.

Direcciones Futuras

There are several potential future directions for the research and development of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of more potent and selective positive allosteric modulators of the GABAA receptor. Additionally, further studies are needed to explore the potential therapeutic applications of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide in various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety. Finally, the safety and efficacy of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide involves a multi-step process that starts with the reaction of 4-bromo-1H-pyrazole with 5-(tetrahydro-2H-pyran-4-yl)methyl-1H-tetrazole. The resulting product is then treated with sodium hydride and 2-chloroethanesulfonyl chloride to yield the final product, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide. The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been optimized to improve the yield and purity of the final product.

Aplicaciones Científicas De Investigación

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety. In preclinical studies, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. These findings suggest that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide may have potential as a treatment for these neurological disorders.

Propiedades

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-10(2)19(16,17)14-12-7-13-15(9-12)8-11-3-5-18-6-4-11/h7,9-11,14H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRKYXXBVTXGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.